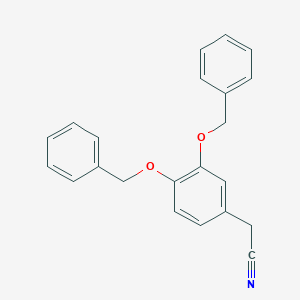

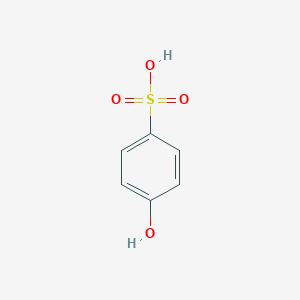

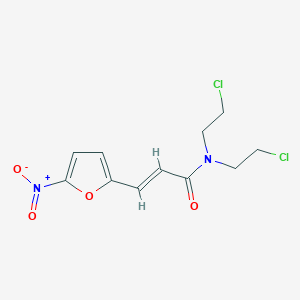

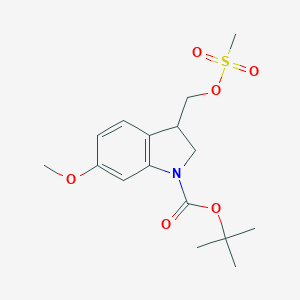

![molecular formula C20H18N4O3 B156082 Phenol, 4-[[2,5-dimethoxy-4-(phenylazo)phenyl]azo]- CAS No. 10000-42-7](/img/structure/B156082.png)

Phenol, 4-[[2,5-dimethoxy-4-(phenylazo)phenyl]azo]-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Phenol, 4-[[2,5-dimethoxy-4-(phenylazo)phenyl]azo]-, commonly known as DPPH, is a stable free radical that is widely used in scientific research. It is a dark purple crystalline powder that is soluble in organic solvents. DPPH has a wide range of applications in various fields, including analytical chemistry, biochemistry, and pharmaceuticals.

作用機序

DPPH acts as a stable free radical that can accept an electron or hydrogen ion from an antioxidant compound. This reaction results in the formation of a stable DPPH-H molecule, which has a yellow color. The degree of color change is proportional to the antioxidant activity of the compound being tested. DPPH is a useful tool for studying the mechanism of action of antioxidants and for evaluating their efficacy in scavenging free radicals.

Biochemical and Physiological Effects:

DPPH has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and to have anti-inflammatory and neuroprotective effects. DPPH has also been shown to have a positive effect on cardiovascular health by reducing oxidative stress and improving lipid metabolism.

実験室実験の利点と制限

The advantages of using DPPH in lab experiments include its stability, ease of use, and reproducibility. DPPH is a stable free radical that can be stored for long periods without degradation. It is also easy to use, as it does not require any special equipment or expertise. Finally, DPPH is highly reproducible, which makes it an ideal tool for evaluating the antioxidant activity of compounds.

The limitations of using DPPH in lab experiments include its lack of specificity and its inability to mimic the complex biological environment. DPPH reacts with a wide range of compounds, including antioxidants, reducing agents, and metal chelators. This lack of specificity can lead to false-positive results. Additionally, DPPH does not mimic the complex biological environment, which can limit its relevance to in vivo studies.

将来の方向性

There are several future directions for the use of DPPH in scientific research. One area of interest is the development of DPPH-based assays for the screening of natural products and synthetic compounds. Another area of interest is the use of DPPH in the study of oxidative stress and its role in disease. Finally, the development of new DPPH analogs with improved specificity and sensitivity is an area of active research. Overall, DPPH is a valuable tool for studying the antioxidant activity of compounds and for evaluating their potential therapeutic applications.

合成法

DPPH can be synthesized by the reaction of 2,5-dimethoxy-4-nitroaniline with diazonium salt of 4-aminodiphenylamine. The resulting product is then reduced with sodium dithionite to obtain DPPH. The yield of DPPH synthesis is around 60-70%, and the purity can be increased by recrystallization.

科学的研究の応用

DPPH is widely used as a free radical scavenger in analytical chemistry and biochemistry. It is used to evaluate the antioxidant activity of natural products and synthetic compounds. DPPH reacts with antioxidants by donating an electron, which reduces its purple color to yellow. The degree of color change is proportional to the antioxidant activity of the compound being tested. DPPH is also used in the study of oxidative stress, which is involved in many diseases, including cancer, diabetes, and neurodegenerative disorders.

特性

CAS番号 |

10000-42-7 |

|---|---|

分子式 |

C20H18N4O3 |

分子量 |

362.4 g/mol |

IUPAC名 |

4-[(2,5-dimethoxy-4-phenyldiazenylphenyl)diazenyl]phenol |

InChI |

InChI=1S/C20H18N4O3/c1-26-19-13-18(24-22-15-8-10-16(25)11-9-15)20(27-2)12-17(19)23-21-14-6-4-3-5-7-14/h3-13,25H,1-2H3 |

InChIキー |

IIAZIENUJGIOHB-UHFFFAOYSA-N |

異性体SMILES |

COC1=CC(=C(C=C1NN=C2C=CC(=O)C=C2)OC)N=NC3=CC=CC=C3 |

SMILES |

COC1=CC(=C(C=C1N=NC2=CC=CC=C2)OC)N=NC3=CC=C(C=C3)O |

正規SMILES |

COC1=CC(=C(C=C1N=NC2=CC=CC=C2)OC)N=NC3=CC=C(C=C3)O |

その他のCAS番号 |

10000-42-7 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

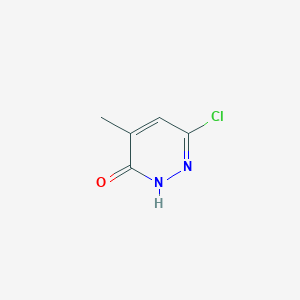

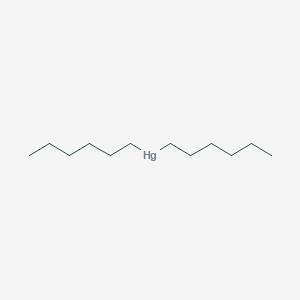

![4-[Bis(2-iodoethyl)amino]benzenesulfonamide](/img/structure/B156002.png)